molecular formula C8H11BrN2OS B14911242 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide

Cat. No.: B14911242
M. Wt: 263.16 g/mol
InChI Key: IMKZWDHWKNGNKN-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry and industry due to their unique chemical properties. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the Intermediate: 5-bromothiophene-2-carbaldehyde is reacted with methylamine to form an intermediate imine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide.

    Methyl 2-(5-bromothiophen-2-yl)acetate: Another thiophene derivative with similar reactivity.

    (5-Bromothiophen-2-yl)methylamine: A related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide

InChI

InChI=1S/C8H11BrN2OS/c1-11(5-8(10)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H2,10,12)

InChI Key

IMKZWDHWKNGNKN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Br)CC(=O)N

Origin of Product

United States

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